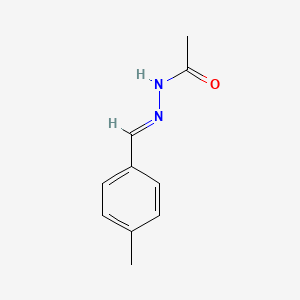![molecular formula C10H12O2 B11973955 tricyclo[5.3.0.02,6]decane-3,8-dione CAS No. 28289-70-5](/img/structure/B11973955.png)
tricyclo[5.3.0.02,6]decane-3,8-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tricyclo[5.3.0.02,6]decane-3,8-dione is a unique organic compound characterized by its intricate tricyclic structure. This compound is notable for its three-dimensional cage-like configuration, which is frequently encountered in various biologically active natural compounds. Its molecular formula is C10H12O2, and it has a molecular weight of 164.2011 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tricyclo[5.3.0.02,6]decane-3,8-dione can be achieved through a series of photodimerization reactions. For instance, photodimerization of 1,5-diaryl-1,4-pentadien-3-ones can produce 4,5,9,10-tetraaryl-tricyclo[6.2.0.03,6]decane-2,7-diones . The reaction proceeds via a diradical stepwise mechanism through the triplet excited state with asynchronous ring closure .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis typically involves advanced organic synthesis techniques, including photochemical reactions and the use of specialized reagents and catalysts.
Chemical Reactions Analysis
Types of Reactions
Tricyclo[5.3.0.02,6]decane-3,8-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where one or more hydrogen atoms are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride. The reactions typically occur under controlled conditions, including specific temperatures and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
Tricyclo[5.3.0.02,6]decane-3,8-dione has several scientific research applications, including:
Chemistry: It is used as a model compound in studying photochemical reactions and the mechanisms of photodimerization.
Biology: The compound’s unique structure makes it a subject of interest in the study of biologically active natural products.
Medicine: Research is ongoing to explore its potential medicinal properties and applications in drug development.
Industry: The compound’s stability and reactivity make it useful in various industrial applications, including the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of tricyclo[5.3.0.02,6]decane-3,8-dione involves its interaction with molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways involved are still under investigation, but studies suggest that the compound may influence cellular processes through its interaction with key proteins and enzymes.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[4.3.1.03,7]decane:
Tricyclo[3.3.1.13,7]decane-2,6-dione: This compound has a similar molecular formula but a different ring structure and chemical properties.
Tricyclodecane: This hydrocarbon has a similar tricyclic structure but lacks the dione functional groups.
Uniqueness
Tricyclo[53002,6]decane-3,8-dione is unique due to its specific ring configuration and the presence of two dione functional groups
Properties
CAS No. |
28289-70-5 |
|---|---|
Molecular Formula |
C10H12O2 |
Molecular Weight |
164.20 g/mol |
IUPAC Name |
tricyclo[5.3.0.02,6]decane-3,8-dione |
InChI |
InChI=1S/C10H12O2/c11-7-3-1-5-9(7)6-2-4-8(12)10(5)6/h5-6,9-10H,1-4H2 |
InChI Key |
ZFLREHPAGPUVDQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)C2C1C3C2CCC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl (2E)-7-methyl-3-oxo-2-[4-(pentyloxy)benzylidene]-5-(2-thienyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-A]pyrimidine-6-carboxylate](/img/structure/B11973874.png)

![N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973879.png)
![8-({6-Phenylthieno[2,3-d]pyrimidin-4-yl}oxy)quinoline](/img/structure/B11973893.png)
![9-Chloro-5-(3,4-dimethoxyphenyl)-2-(3-methoxyphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11973894.png)
![(5E)-2-(4-tert-butylphenyl)-5-(4-propoxybenzylidene)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B11973899.png)



![N-(2,4-dimethylphenyl)-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[1,5-a]azepin-2-ylsulfanyl)acetamide](/img/structure/B11973936.png)
![2-ethoxy-4-[(E)-{[3-(2-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol](/img/structure/B11973938.png)

![N'-[(E)-(2,3-dimethoxyphenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11973951.png)
![4-{(E)-[2-(3-Nitrobenzoyl)hydrazono]methyl}phenyl 3,6-dichloro-1-benzothiophene-2-carboxylate](/img/structure/B11973953.png)
